molecular formula C16H21NO4 B13640892 2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid

2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid

Katalognummer: B13640892
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: NBNMMTRPPHNWIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a cyclohexane carboxylic acid moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclohexane ring and subsequent carboxylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired product at a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the amino and carboxylic acid groups can participate in various biochemical reactions. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other common organic reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((((Benzyloxy)carbonyl)amino)methyl)cyclohexane-1-carboxylic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C16H21NO4

Molekulargewicht

291.34 g/mol

IUPAC-Name

2-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H21NO4/c18-15(19)14-9-5-4-8-13(14)10-17-16(20)21-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,20)(H,18,19)

InChI-Schlüssel

NBNMMTRPPHNWIE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.